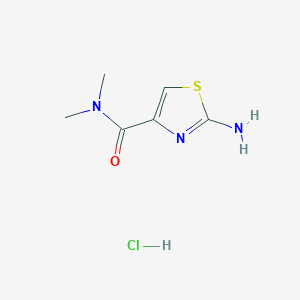

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride

Description

Chemical Structure and Properties 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride (CAS: 1955497-90-1) is a thiazole derivative with the molecular formula C₆H₁₀ClN₃OS and a molecular weight of 207.68. Its structure comprises a central thiazole ring substituted with an amino group at position 2, a dimethylcarboxamide moiety at position 4, and a hydrochloride salt. The compound is hygroscopic and requires storage in a dry, cool environment protected from sunlight .

Safety and Handling

The compound is associated with multiple hazard codes, including H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautions include wearing protective gloves (P280), avoiding moisture (P232), and ensuring adequate ventilation (P271). Its hydrochloride salt form enhances stability but necessitates strict moisture control during storage .

Propriétés

IUPAC Name |

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS.ClH/c1-9(2)5(10)4-3-11-6(7)8-4;/h3H,1-2H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYLJOMOMFHNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CSC(=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride typically involves the reaction of thioamides with α-haloketones. One common method includes the following steps:

Starting Materials: Thioamide and α-haloketone.

Reaction: The thioamide reacts with the α-haloketone in the presence of a base, such as sodium hydroxide, to form the thiazole ring.

Purification: The product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Using automated systems for purification to ensure consistency and quality of the final product.

Analyse Des Réactions Chimiques

Acylation and Alkylation Reactions

The primary amino group on the thiazole ring is highly reactive toward electrophilic reagents:

-

Acetylation : Reacts with acetic anhydride or acetyl chloride in ethanol to form N-acetyl derivatives. This reaction is common in thiazole chemistry to protect the amino group during multi-step syntheses .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃ or DIPEA) to yield N-alkylated products. For example, methyl substitution enhances lipophilicity in related thiazole derivatives .

Example Reaction:

Conditions adapted from Knoevenagel condensations in .

Condensation and Cyclization

The amino group participates in Schiff base formation and heterocyclic ring closure:

-

Schiff Bases : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic or basic conditions to form imine derivatives. These intermediates are precursors for antimicrobial agents .

-

Triazole Formation : Under Huisgen cycloaddition conditions (Cu(I) catalysis), the amino group can engage with azides to form 1,2,3-triazole hybrids. Such derivatives show enhanced bioactivity in pesticidal studies .

Table 1: Representative Condensation Products

| Reactant | Product | Yield (%) | Bioactivity | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene) analog | 72 | Antifungal (EC₅₀ = 8 μM) | |

| Ethyl cyanoacetate | Cyanoacetamide hybrid | 65 | Antiviral (TMV) |

Electrophilic Substitution on the Thiazole Ring

The thiazole moiety undergoes regioselective electrophilic attacks:

-

Halogenation : Bromine or NBS in DMF introduces halogens at the 5-position of the thiazole ring, critical for anticancer derivatives .

-

Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the 5-position, enabling further functionalization .

Key Observation:

The dimethylcarboxamide group at position 4 directs electrophiles to the 5-position due to its electron-withdrawing nature .

Hydrolysis and Functional Group Interconversion

The carboxamide group is susceptible to hydrolysis:

-

Acidic Hydrolysis : HCl (6M) at reflux converts the carboxamide to a carboxylic acid, useful for generating water-soluble derivatives .

-

Enzymatic Cleavage : Hydrolases (e.g., amidases) selectively cleave the amide bond under mild conditions, preserving the thiazole core .

Reaction Pathway:

Mechanistic parallels noted in .

Coordination Chemistry

The amino and carboxamide groups act as ligands for transition metals:

-

Cu(II) Complexes : Forms stable complexes with Cu(NO₃)₂ in methanol, characterized by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy. These complexes exhibit enhanced antioxidant activity .

-

Pd-Catalyzed Cross-Couplings : The thiazole ring participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling biaryl modifications .

Biological Activity Correlation

Derivatives of this compound demonstrate:

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the potential of 2-amino-thiazole derivatives as effective anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF7 (breast cancer)

- PC12 (neuroblastoma)

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of thiazole were synthesized and evaluated for their anticancer properties. The results showed that certain derivatives exhibited an IC50 value as low as 0.06 µM against DHFR, indicating potent activity against non-small cell lung cancer and other types .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 88 | NCI-H522 | 0.06 | High |

| 88 | HT29 | 0.10 | Moderate |

| 88 | MCF7 | 2.5 | Moderate |

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that thiazole derivatives can inhibit the growth of various pathogens, making them potential candidates for new antimicrobial drugs.

Case Study: Antimicrobial Screening

A study focused on the synthesis of thiazole derivatives reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 25 μg/mL for certain derivatives .

| Compound | Bacteria | MIC (μg/mL) |

|---|---|---|

| d1 | S. aureus | 25 |

| d2 | E. coli | 25 |

| d3 | A. niger | 25 |

Anti-inflammatory Effects

Thiazole compounds have been investigated for their potential anti-inflammatory effects, particularly in the context of cyclooxygenase (COX) inhibition.

Case Study: COX Inhibition

Research has shown that specific thiazole carboxamide derivatives exhibit significant inhibition of COX enzymes, which are key players in inflammation and pain pathways. These findings suggest that such compounds could serve as effective anti-inflammatory agents .

Antioxidant Activity

The antioxidant properties of 2-amino-thiazole derivatives have also been documented, indicating their ability to scavenge free radicals and protect cells from oxidative stress.

Case Study: Antioxidant Testing

In vitro assays demonstrated that thiazole derivatives could significantly reduce oxidative damage in cellular models, showcasing their potential as therapeutic agents in oxidative stress-related diseases .

Other Biological Activities

Beyond the aforementioned applications, thiazole compounds have shown promise in various other areas:

Mécanisme D'action

The mechanism of action of 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thiazole derivatives are widely explored in medicinal chemistry due to their versatile biological activities. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physical Properties

Key Observations

Substituent Effects on Solubility and Reactivity The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogs like 2-benzyl-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide .

Synthetic Challenges The dihydrochloride salt in 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride requires additional purification steps due to its hygroscopic nature, contrasting with the mono-hydrochloride form of the target compound . 2-Methyl-1,3-thiazole-4-carboximidamide hydrochloride has a higher melting point (185°C), suggesting greater crystalline stability than the target compound .

Biological Relevance The amino group in the target compound enables hydrogen bonding, making it suitable for targeting enzymes like kinases. In contrast, 2-benzyl-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide lacks this group but offers enhanced hydrophobic interactions due to its benzyl substituents . The carboximidamide moiety in 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride may mimic guanidine groups in bioactive molecules, offering distinct pharmacological profiles .

Activité Biologique

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride is a heterocyclic compound recognized for its diverse biological activities. This article delves into its chemical properties, synthesis methods, and significant biological effects, supported by data tables and relevant research findings.

The molecular formula of 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride is C₆H₁₀ClN₃OS, with a molecular weight of approximately 207.68 g/mol. The compound features a thiazole ring that incorporates nitrogen and sulfur atoms, an amino group, and two methyl groups attached to the nitrogen atom. These structural elements contribute to its unique reactivity and biological applications.

Synthesis Methods

Various methods exist for synthesizing 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride. Common approaches include:

- Condensation Reactions : Involving thiosemicarbazides and appropriate carbonyl compounds.

- Cyclization : Utilizing different reagents to form the thiazole ring structure.

- Modification : Post-synthesis modifications to enhance biological activity.

Antimicrobial Properties

Research indicates that thiazole derivatives, including 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride, exhibit significant antimicrobial activity. The compound's effectiveness is attributed to its ability to inhibit various pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Activity Type | MIC (µg/mL) |

|---|---|---|

| 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide | Antibacterial | 32–42 |

| 2-Amino-4-methylthiazole | Antiviral | 24–26 |

| Thiamine (Vitamin B1) | Essential Nutrient | N/A |

The presence of the thiazole moiety enhances the compound's potential as a scaffold for developing new pharmacological agents targeting bacterial infections.

Anticancer Activity

Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. The mechanism of action includes inducing apoptosis and inhibiting cell proliferation.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide | Jurkat | <10 |

| Compound X | A-431 | <20 |

| Doxorubicin | Jurkat | <5 |

The structure-activity relationship (SAR) analyses indicate that modifications in the phenyl ring significantly affect the anticancer potency of thiazole derivatives.

Study on Synergistic Effects

A study conducted by researchers explored the synergistic effects of combining 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride with other pharmacologically active agents. The results demonstrated enhanced efficacy against resistant strains of bacteria and cancer cells when used in combination therapies.

Evaluation of Antidiabetic Potential

Another investigation highlighted the antidiabetic potential of thiazole derivatives. The study found that certain modifications in the thiazole structure improved insulin sensitivity and glucose uptake in vitro.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride?

- Methodological Answer : Synthesis typically involves controlled reaction conditions such as reflux in solvents like dichloromethane or ethanol, with careful pH adjustment to optimize yield and purity. Catalysts (e.g., acid/base or transition metals) may accelerate reaction rates. Key steps include cyclization of thiazole precursors and subsequent carboxamide functionalization, followed by hydrochloride salt formation via acid treatment .

Q. How should researchers purify and verify the purity of this compound?

- Methodological Answer : Purification methods include recrystallization from ethanol/water mixtures or column chromatography using silica gel. Purity verification employs analytical techniques such as:

- HPLC : To assess chromatographic homogeneity.

- Melting Point Analysis : Compare observed values (e.g., ~185°C for analogous thiazoles) with literature data .

- TLC : Monitor reaction progress and final product spots under UV light .

Q. What are the key spectral markers in NMR for confirming the structure?

- Methodological Answer : In H NMR:

- Dimethylamino groups : Singlet at δ ~2.8–3.2 ppm for (CH)N.

- Thiazole protons : Resonances between δ 7.0–8.0 ppm (C-H in thiazole ring).

- C NMR: Carboxamide carbonyl at δ ~165–170 ppm and thiazole carbons at δ ~150–160 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validation using complementary techniques:

- X-ray Crystallography : Employ SHELX software for high-resolution structure determination, particularly for ambiguous stereochemistry or hydrogen bonding networks .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

Q. What strategies address stability challenges under varying experimental conditions?

- Methodological Answer : Conduct systematic stability studies:

- Thermal Stability : Heat samples at 40–60°C and monitor degradation via HPLC.

- Photostability : Expose to UV/visible light and assess changes using UV-Vis spectroscopy.

- pH Stability : Test solubility and decomposition in buffers (pH 1–13). Store as a hydrochloride salt to enhance hygroscopic resistance .

Q. What computational methods assist in predicting the compound’s reactivity or biological interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors).

- Quantum Mechanical Calculations (DFT) : Predict reaction pathways for functional group modifications (e.g., carboxamide hydrolysis).

- Pharmacokinetic Modeling : Tools like SwissADME estimate absorption, distribution, and metabolic stability .

Data Contradiction and Validation

Q. How should discrepancies between theoretical and experimental LogP values be addressed?

- Methodological Answer :

- Experimental LogP : Measure via shake-flask method with octanol/water partitioning.

- Theoretical Adjustments : Account for ionization (using pKa values) and salt effects. Cross-reference with chromatographic retention times (e.g., reversed-phase HPLC) .

Q. What experimental controls are critical when evaluating biological activity in cell-based assays?

- Methodological Answer :

- Solvent Controls : Use DMSO/ethanol at equivalent concentrations to rule out vehicle toxicity.

- Positive/Negative Controls : Include known agonists/inhibitors for target validation.

- Cytotoxicity Assays : Perform parallel MTT assays to distinguish specific activity from cell death .

Notes on Evidence Utilization

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.